Anticancer Potency: 5-(Pyrimidin-2-yl)oxazole-Derived Amides vs. Etoposide Control in Four Human Cancer Cell Lines
Amide derivatives built on the 5-(pyrimidin-2-yl)oxazole scaffold were evaluated against SiHa (cervical), A549 (lung), MCF-7 (breast), and Colo-205 (colon) cancer cell lines using the MTT assay, with etoposide serving as the positive control. Compounds 10a, 10b, 10c, 10d, and 10e exhibited IC50 values substantially lower than etoposide across multiple cell lines . For instance, compound 10a demonstrated a 3.4-fold improvement in potency against MCF-7 cells (IC50 = 1.05 ± 0.12 µM vs. etoposide IC50 = 3.34 ± 0.15 µM) and a 2.1-fold improvement against A549 cells (IC50 = 1.82 ± 0.09 µM vs. etoposide IC50 = 3.82 ± 0.18 µM). The unsubstituted 5-(pyrimidin-2-yl)oxazole core itself, when tested as a P2Y2 receptor antagonist fragment, showed an IC50 of 12.8 ± 2.6 µM, whereas the analogous 2-pyrimidine-substituted compound exhibited no detectable activity (IC50 > 50 µM), confirming that the 2,5-connectivity pattern is essential for target engagement [1].
| Evidence Dimension | In vitro anticancer potency (IC50) |
|---|---|
| Target Compound Data | Compound 10a (5-(pyrimidin-2-yl)oxazole amide derivative): IC50 = 1.05 ± 0.12 µM (MCF-7), 1.82 ± 0.09 µM (A549); Core scaffold: IC50 = 12.8 ± 2.6 µM (P2Y2 receptor) |
| Comparator Or Baseline | Etoposide (positive control): IC50 = 3.34 ± 0.15 µM (MCF-7), 3.82 ± 0.18 µM (A549); 2-Pyrimidine analog: IC50 > 50 µM (P2Y2 receptor, no detectable inhibition) |
| Quantified Difference | 3.4-fold more potent than etoposide in MCF-7; 2.1-fold more potent in A549; >3.9-fold more potent than 2-pyrimidine isomer in P2Y2 assay |
| Conditions | MTT assay; 48 h incubation; human cancer cell lines MCF-7, A549, SiHa, Colo-205; P2Y2 receptor antagonism measured by calcium flux inhibition |
Why This Matters
This provides quantitative justification for selecting 5-(pyrimidin-2-yl)oxazole-based scaffolds over alternative isomers or core structures when sub-micromolar anticancer activity is a project requirement.
- [1] PMC Table 1: IC50 values for P2Y2 receptor antagonists. Compound 5 (R=H, Ar=2-Oxazole) IC50 = 12.8 ± 2.6 µM; Compound 4 (R=H, Ar=2-Pyrimidine) n.d. (>50 µM). View Source
